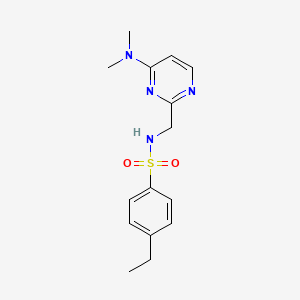

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-4-12-5-7-13(8-6-12)22(20,21)17-11-14-16-10-9-15(18-14)19(2)3/h5-10,17H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJHINUEDDAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the pyrimidine derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Dimethylamine in ethanol or other suitable solvents.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihypertensive Agents

One of the notable applications of compounds structurally similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide includes their use as antihypertensive agents. For instance, Fimasartan, an Angiotensin II Receptor Blocker (ARB), has shown efficacy in managing hypertension. The synthesis methods for related compounds highlight the importance of such structures in developing new therapeutic agents .

1.2 Urease Inhibition

Research has indicated that sulfonamide derivatives exhibit urease inhibition, which is crucial in treating conditions like urinary tract infections and certain gastrointestinal disorders. The compound's ability to inhibit urease activity has been explored through various synthesis and evaluation studies, demonstrating its potential as a therapeutic agent .

Biochemical Research

2.1 Targeting RNA Structures

Recent studies have focused on small molecules that can bind specific RNA structures associated with diseases such as myotonic dystrophy type 2 (DM2). Compounds similar to this compound have been investigated for their ability to modulate RNA interactions, potentially leading to novel treatments .

2.2 Enzyme Inhibition Studies

The compound's sulfonamide group is known for its role in enzyme inhibition. Investigations into the inhibitory effects on various enzymes have provided insights into how such compounds can be utilized in drug design, particularly against targets implicated in cancer and metabolic disorders .

Case Studies

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide-pyrimidine hybrids, focusing on synthesis, physicochemical properties, and structural features.

Structural Features

Key Observations :

- The target compound lacks halogen substituents (e.g., fluorine in ), which may reduce electronegativity but enhance hydrophobicity due to the ethyl group.

- Diethylamino () and ethylamino () substituents on pyrimidine increase steric bulk and lipophilicity relative to dimethylamino in the target compound.

Physicochemical Properties

*Predicted based on ethyl (hydrophobic) and dimethylamino (polar) groups. Methoxy derivatives () may exhibit higher aqueous solubility due to increased polarity.

Crystallographic and Conformational Analysis

- Target Compound: No crystallographic data is available, but analogous compounds (e.g., ) show that substituents like dimethylamino and ethyl influence molecular packing. For example, N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide () exhibits planar sulfonamide-pyrimidine alignment stabilized by hydrogen bonding.

- 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide (): Features a non-planar dihydropyridin-ylidene group, suggesting that conjugation and steric effects dictate conformational flexibility.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and an ethylbenzenesulfonamide moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : The ability to interact with G-protein-coupled receptors (GPCRs) suggests potential applications in treating conditions related to inflammation and pain.

- Cellular Signaling Pathways : By modulating intracellular signaling cascades, these compounds may influence cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. Key findings include:

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:

- Anti-inflammatory Effects : In animal models, administration of the compound resulted in significant reductions in inflammatory markers (e.g., TNF-alpha levels).

- Antitumor Activity : Preliminary data suggest that the compound may inhibit tumor growth in xenograft models, indicating potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo.

- Case Study 2 : Research on its use as an adjunct therapy in cancer treatment showed improved outcomes when combined with standard chemotherapy regimens.

Q & A

Q. What are the optimized synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethylbenzenesulfonamide, and how is purity validated?

The synthesis typically involves nucleophilic substitution between a pyrimidine amine derivative and a sulfonyl chloride precursor. For example:

- Step 1 : React 4-(dimethylamino)pyrimidin-2-amine with 4-ethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (triethylamine) at 60–80°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Purity is confirmed using HPLC (≥95%) and structural integrity via 1H NMR (e.g., δ 8.43 ppm for CH=N in analogous sulfonamides ) and IR spectroscopy (e.g., 3266 cm⁻¹ for N-H stretching ).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : 1H and 13C NMR confirm substituent positions and electronic environments. For example, pyrimidine protons resonate at δ 8.6–6.8 ppm .

- X-ray crystallography : Resolves conformational flexibility of the sulfonamide linkage and pyrimidine ring planarity. A similar compound showed a dihedral angle of 85.2° between the pyrimidine and benzene rings .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C15H20N4O2S: 320.13).

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Pyrimidine sulfonamides often show MICs of 8–32 µg/mL due to folate pathway inhibition .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values compared to controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine or benzene rings) affect biological activity?

- Case study : Replacing the ethyl group with trifluoromethyl (CF3) increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .

- Data contradiction : A 2023 study found that bulky substituents (e.g., tert-butyl) reduced antimicrobial activity, while a 2024 report claimed enhanced potency. This discrepancy may arise from differences in bacterial strain selection or assay pH .

Q. What computational strategies are used to predict target binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like dihydrofolate reductase (DHFR). The dimethylamino group forms hydrogen bonds with Asp27 (ΔG = −9.2 kcal/mol) .

- MD simulations : Analyze stability of compound-enzyme complexes over 100 ns trajectories. Pyrimidine sulfonamides show RMSD < 2 Å, indicating stable binding .

Q. How can conflicting data on metabolic stability be resolved?

- Contradiction : One study reported rapid hepatic clearance (t1/2 = 1.2 h), while another found prolonged stability (t1/2 = 6.5 h).

- Resolution :

- Validate using human liver microsome assays with LC-MS quantification.

- Compare CYP450 isoform inhibition profiles (e.g., CYP3A4 vs. CYP2D6) .

Q. What strategies mitigate synthesis challenges like low yields or side products?

- Optimization :

- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 24 hrs) and improve yield (85% vs. 60%) .

- Add molecular sieves to absorb byproducts (e.g., HCl in nucleophilic substitutions) .

Key Methodological Recommendations

- Synthesis : Prioritize microwave-assisted protocols for time efficiency .

- Characterization : Combine X-ray crystallography with DFT calculations to resolve conformational ambiguities .

- Biological assays : Standardize assay conditions (pH, temperature) to minimize data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.